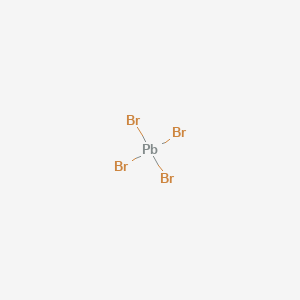

Tetrabromoplumbane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrabromoplumbane, also known as lead(II) bromide, is an inorganic compound with the chemical formula PbBr₂. It is a white powder that is produced in the burning of typical leaded gasolines. This compound has a molar mass of 367.01 g/mol and is known for its low solubility in water .

Métodos De Preparación

Tetrabromoplumbane can be synthesized through various methods:

Análisis De Reacciones Químicas

Tetrabromoplumbane undergoes several types of chemical reactions:

Oxidation and Reduction: During electrolysis, lead bromide can be decomposed into lead metal and bromine gas.

Substitution Reactions: this compound can react with other halide salts to form different lead halides.

Common Reagents and Conditions: Electrolysis of molten lead bromide requires high temperatures to keep the compound in a molten state, allowing ions to move freely and conduct electricity.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Molecular Formula : PbBr₂

- Molar Mass : 367.01 g/mol

- Solubility : Low solubility in water, which influences its application in different chemical processes.

- CAS Number : 13701-91-2

Chemistry

Tetrabromoplumbane is primarily utilized in the synthesis of other lead compounds and as a reagent in various chemical reactions. Its unique properties allow it to participate in:

- Redox Reactions : It can undergo oxidation and reduction processes, making it useful in electrochemical applications.

- Synthesis of Lead Halides : It reacts with other halide salts to form different lead halides, which are essential in various chemical syntheses.

Biology and Medicine

In biological research, this compound has been explored for its potential applications in:

- Drug Development : Its properties can be utilized in the development of pharmaceuticals, particularly those targeting specific biological pathways.

- Toxicology Studies : Given its lead content, it is often studied for its toxicological effects and mechanisms of action within biological systems.

Industrial Applications

This compound finds utility in several industrial sectors:

- Pigments Production : It is used in the manufacturing of pigments for paints and coatings due to its color properties.

- Dyeing Industries : Its chemical stability makes it suitable for use in dyeing processes where high durability is required.

Case Study 1: Synthesis of Lead Halides

Research has demonstrated the effectiveness of this compound in synthesizing various lead halides through substitution reactions. This process is critical for producing materials used in electronic devices.

Case Study 2: Toxicological Assessment

A study focused on the toxic effects of this compound highlighted its potential risks when used in biological systems. The research aimed to establish safety protocols for handling this compound in laboratory settings.

Mecanismo De Acción

The mechanism of action of lead bromide primarily involves its ionic properties. In electrolysis, lead bromide dissociates into lead and bromide ions. The lead ions migrate to the cathode, where they gain electrons to form lead metal, while bromide ions migrate to the anode, where they lose electrons to form bromine gas . This process highlights the compound’s ability to undergo redox reactions, which are fundamental to its various applications.

Comparación Con Compuestos Similares

Tetrabromoplumbane can be compared with other lead halides and similar compounds:

Lead Chloride (PbCl₂): Like lead bromide, lead chloride is also poorly soluble in water and has similar applications in the chemical industry.

Lead Iodide (PbI₂): Lead iodide is another lead halide with distinct properties, such as its bright yellow color and higher solubility in hot water compared to lead bromide.

Tin Bromide (SnBr₂): Tin bromide is a similar compound that is often studied alongside lead bromide in the context of perovskite materials for optoelectronic applications.

This compound’s unique properties, such as its low solubility and ability to undergo redox reactions, make it a valuable compound in various scientific and industrial applications.

Propiedades

Número CAS |

13701-91-2 |

|---|---|

Fórmula molecular |

Br4Pb |

Peso molecular |

527 g/mol |

Nombre IUPAC |

tetrabromoplumbane |

InChI |

InChI=1S/4BrH.Pb/h4*1H;/q;;;;+4/p-4 |

Clave InChI |

HBRQLWCXJABKBQ-UHFFFAOYSA-J |

SMILES |

Br[Pb](Br)(Br)Br |

SMILES canónico |

Br[Pb](Br)(Br)Br |

Key on ui other cas no. |

13701-91-2 |

Sinónimos |

PbBr4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.